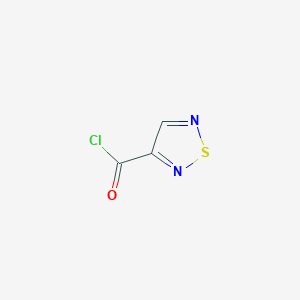

1,2,5-Thiadiazole-3-carbonyl chloride

説明

Significance of 1,2,5-Thiadiazole (B1195012) Core in Heterocyclic Chemistry

The 1,2,5-thiadiazole core is a noteworthy structural motif in heterocyclic chemistry due to its high degree of aromaticity and thermal stability. google.comchemicalbook.comthieme-connect.de This stability, coupled with the ring's electron-withdrawing nature, influences the reactivity of its substituents and makes it a valuable building block in the design of new molecules. The parent compound, 1,2,5-thiadiazole, is a colorless liquid that is stable up to high temperatures. thieme-connect.de

The significance of the 1,2,5-thiadiazole scaffold is profoundly evident in medicinal chemistry, where it is a component of various pharmacologically active compounds. nih.govmdpi.com Derivatives have shown a wide spectrum of biological activities, including applications as antimicrobial and anti-inflammatory agents. mdpi.com The unique electronic properties of the thiadiazole ring can enhance membrane permeability and hydrogen bonding capabilities of a molecule, which are crucial for drug-receptor interactions. nih.gov

Scope of Academic Research on 1,2,5-Thiadiazole-3-carbonyl chloride

This compound is a reactive derivative of 1,2,5-thiadiazole-3-carboxylic acid. As an acyl chloride, it serves as a powerful electrophile, making it a key intermediate for the synthesis of a variety of amide, ester, and ketone derivatives. Academic research has leveraged this reactivity to create complex molecules with potential applications in pharmaceuticals and materials science.

The synthesis of this compound and its derivatives is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent. A common method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). unito.it This conversion is a critical step that activates the carboxylic acid for subsequent nucleophilic acyl substitution reactions.

Interactive Table: Synthesis of a Substituted this compound

| Starting Material | Reagents | Product | Reference |

| 4-(Benzyloxy)-1,2,5-thiadiazole-3-carboxylic acid | Oxalyl chloride, DMF, THF | 4-(Benzyloxy)-1,2,5-thiadiazole-3-carbonyl chloride | unito.it |

Once formed, this compound is readily employed in further synthetic transformations. A significant area of research involves its reaction with various amines to form 1,2,5-thiadiazole-3-carboxamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. unito.it

Interactive Table: Representative Reaction of a this compound Derivative

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 4-(Benzyloxy)-1,2,5-thiadiazole-3-carbonyl chloride | 3,5-Bis(trifluoromethyl)aniline | 4-(Benzyloxy)-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide | Pyridine, THF, Room Temperature | unito.it |

Another notable application of this compound in academic research is its use in Friedel-Crafts acylation reactions. For instance, it has been reacted with substituted benzofurans in the presence of a Lewis acid catalyst like aluminum chloride to generate novel ketone structures. google.com This demonstrates its utility in C-C bond formation and the construction of complex polycyclic systems.

The research surrounding this compound highlights its role as a versatile synthon for the elaboration of the 1,2,5-thiadiazole scaffold. Its reactivity allows for the introduction of diverse functional groups, enabling the exploration of new chemical space and the development of molecules with tailored properties.

Structure

2D Structure

3D Structure

特性

CAS番号 |

30853-22-6 |

|---|---|

分子式 |

C3HClN2OS |

分子量 |

148.57 g/mol |

IUPAC名 |

1,2,5-thiadiazole-3-carbonyl chloride |

InChI |

InChI=1S/C3HClN2OS/c4-3(7)2-1-5-8-6-2/h1H |

InChIキー |

UKPAAHXBYRNTPF-UHFFFAOYSA-N |

SMILES |

C1=NSN=C1C(=O)Cl |

正規SMILES |

C1=NSN=C1C(=O)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 1,2,5 Thiadiazole 3 Carbonyl Chloride and Its Precursors

Strategies for Constructing the 1,2,5-Thiadiazole (B1195012) Ring System

The formation of the 1,2,5-thiadiazole ring is the foundational step in the synthesis of its derivatives. Various strategies have been developed, starting from acyclic precursors or through the transformation of other heterocyclic systems.

Cyclization Reactions from 1,2-Diamines and Related Compounds

A common and direct approach to the 1,2,5-thiadiazole ring involves the cyclization of 1,2-diamino compounds with sulfur-containing reagents. chemicalbook.com Aliphatic α-diamines or their acid addition salts, such as hydrochlorides, are frequently used starting materials. google.com The reaction introduces a sulfur atom between the two nitrogen atoms of the diamine.

Various sulfur reagents can be employed for this transformation, including sulfur monochloride (S₂Cl₂), sulfur dichloride (SCl₂), and thionyl chloride (SOCl₂). chemicalbook.comgoogle.com For instance, the parent 1,2,5-thiadiazole can be prepared from the reaction of ethylenediamine (B42938) with sulfur monochloride, sulfur dichloride, or sulfur dioxide. chemicalbook.com Similarly, 3,4-dimethyl-1,2,5-thiadiazole (B3032850) is obtained from 2,3-diaminobutane and sulfur dichloride. chemicalbook.com The choice of solvent is crucial, with inert options like dimethylformamide (DMF), benzene (B151609), and tetrahydrofuran (B95107) being suitable. google.com

The reaction is often rapid, and using the diamine in the form of its acid addition salt can help control the process. google.com For example, heating ethylenediamine dihydrochloride (B599025) with sulfur monochloride in DMF leads to the formation of 1,2,5-thiadiazole. google.com Vicinal dioximes can also serve as precursors, reacting with disulfur (B1233692) dichloride to yield 1,2,5-thiadiazoles. google.com

| Starting Material | Sulfur Reagent | Product | Reference |

| Ethylenediamine dihydrochloride | Sulfur monochloride | 1,2,5-Thiadiazole | google.com |

| 2,3-Diaminobutane | Sulfur dichloride | 3,4-Dimethyl-1,2,5-thiadiazole | chemicalbook.com |

| 1,2-Diaminopropane dihydrochloride | Sulfur monochloride | 3-Methyl-1,2,5-thiadiazole | google.com |

| Dimethyl glyoxime | Sulfur monochloride | 3,4-Dimethyl-1,2,5-thiadiazole | google.com |

Approaches from Aminoacetonitrile and Derivatives

Aminoacetonitrile and its derivatives provide another key pathway to the 1,2,5-thiadiazole core. A notable example is the reaction of diaminomaleonitrile (B72808) with thionyl chloride, which yields 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) in high yield through a monosulfinylamine intermediate. chemicalbook.com

Furthermore, monosubstituted acetonitriles can be treated with disulfur dichloride to afford 5-substituted-4-chloro-1,2,3-dithiazolium chlorides. nih.govnih.gov These intermediates can then be converted into 4-substituted-3-chloro-1,2,5-thiadiazoles upon treatment with aqueous ammonia. nih.govnih.gov This method offers a route to chloro-substituted thiadiazoles that can be further functionalized.

| Precursor | Reagent(s) | Intermediate/Product | Reference |

| Diaminomaleonitrile | Thionyl chloride | 1,2,5-Thiadiazole-3,4-dicarbonitrile | chemicalbook.com |

| Monosubstituted acetonitriles | Disulfur dichloride, then aqueous ammonia | 4-Substituted-3-chloro-1,2,5-thiadiazoles | nih.govnih.gov |

Ring Contraction Reactions from Larger Heterocycles (e.g., Thiadiazines)

Ring contraction of six-membered heterocycles, particularly 1,2,6-thiadiazines, presents a more recent and sophisticated method for synthesizing 1,2,5-thiadiazoles. acs.orgbohrium.com These reactions can be promoted by thermal or acidic conditions. For example, 3',5'-diarylspiro(benzo[d] tandfonline.comtandfonline.comdioxole-2,4'- tandfonline.comresearchgate.netchemrxiv.orgthiadiazines) undergo a near-quantitative ring contraction to afford 3-aryl-4-(2-arylbenzo[d] tandfonline.comtandfonline.comdioxol-2-yl)-1,2,5-thiadiazoles. acs.org This transformation is believed to proceed through a double Wagner-Meerwein rearrangement. acs.orgbohrium.com

Photochemical methods have also been developed. 1,2,6-Thiadiazines can be converted into 1,2,5-thiadiazole 1-oxides when treated with visible light and molecular oxygen under ambient conditions. nih.gov This reaction involves the formation of an endoperoxide intermediate, which then undergoes ring contraction with the excision of a carbon atom. nih.gov The proposed mechanism involves the 1,2,6-thiadiazine acting as a triplet photosensitizer to generate singlet oxygen, which then reacts in a [3+2] cycloaddition. researchgate.netchemrxiv.org

| Starting Heterocycle | Conditions | Product Type | Reference |

| 3',5'-Diarylspiro(benzo[d] tandfonline.comtandfonline.comdioxole-2,4'- tandfonline.comresearchgate.netchemrxiv.orgthiadiazines) | Thermal/Acidic | Substituted 1,2,5-thiadiazoles | acs.orgbohrium.com |

| 1,2,6-Thiadiazines | Visible light, O₂ | 1,2,5-Thiadiazole 1-oxides | nih.gov |

Transformations from Dithiazoles

The transformation of 1,2,3-dithiazole derivatives provides a route to the 1,2,5-thiadiazole ring system. Specifically, 5-substituted-4-chloro-1,2,3-dithiazolium chlorides, which can be synthesized from monosubstituted acetonitriles and disulfur dichloride, are converted into 4-substituted-3-chloro-1,2,5-thiadiazoles by treatment with aqueous ammonia. nih.govnih.gov

In a related transformation, 4-substituted 5H-1,2,3-dithiazoles react with primary amines to yield 1,2,5-thiadiazoles. encyclopedia.pubmdpi.com The proposed mechanism involves the addition of the amine to the C5 position, followed by ring opening and subsequent ring closure with the elimination of hydrogen sulfide. encyclopedia.pubmdpi.com

| Starting Dithiazole | Reagent | Product | Reference |

| 5-Substituted-4-chloro-1,2,3-dithiazolium chlorides | Aqueous ammonia | 4-Substituted-3-chloro-1,2,5-thiadiazoles | nih.govnih.gov |

| 4-Substituted 5H-1,2,3-dithiazoles | Primary amines | 1,2,5-Thiadiazoles | encyclopedia.pubmdpi.com |

Syntheses from Other Heterocyclic Precursors

The 1,2,5-thiadiazole ring can also be formed from other heterocyclic systems, such as 1,3,4-oxadiazoles. A direct conversion of 2,5-diaryl-1,3,4-oxadiazoles to the corresponding 2,5-diaryl-1,3,4-thiadiazoles can be achieved using thiourea (B124793) as a thionating agent. tandfonline.comtandfonline.comresearchgate.net This reaction typically involves heating the oxadiazole with thiourea in a solvent like tetrahydrofuran in a sealed tube. tandfonline.com

Additionally, fused 1,2,5-thiadiazoles can be synthesized from their 1,2,5-oxadiazole and 1,2,5-selenadiazole counterparts. For example, 3,4-diamino-1,2,5-oxadiazole reacts with sulfur monochloride in the presence of pyridine (B92270) to yield bohrium.comtandfonline.comresearchgate.netthiadiazolo[3,4-c] bohrium.comtandfonline.comresearchgate.netthiadiazole, where the oxygen atom of the oxadiazole ring is exchanged for a sulfur atom. researchgate.net

Pathways to 1,2,5-Thiadiazole Carboxylic Acid Derivatives

The synthesis of 1,2,5-thiadiazole-3-carbonyl chloride necessitates the preparation of the corresponding carboxylic acid as a direct precursor. chemimpex.com These carboxylic acids can be obtained through various methods, including the hydrolysis of nitriles or the oxidation of other functional groups.

A patent describes the vigorous hydrolysis of 3-cyano-1,2,5-thiadiazoles with a 10% sodium hydroxide (B78521) solution over 24 hours to yield the corresponding 1,2,5-thiadiazole carboxylic acids. google.com Similarly, 1,2,5-thiadiazole-3,4-dicarboxylic acid can be synthesized by the hydrolysis of 4,5-dicyano-1,2,3-thiadiazole in a sulfuric acid solution. chemicalbook.com Another route to the dicarboxylic acid is the oxidative degradation of 2,1,3-benzothiadiazoles using strong oxidizing agents like chromic acid or potassium permanganate (B83412). thieme-connect.de

Once the 1,2,5-thiadiazole-3-carboxylic acid is obtained, it can be converted to the target this compound. This is a standard transformation for carboxylic acids and can be achieved using common chlorinating agents. chemguide.co.uk Reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or oxalyl chloride ((COCl)₂) are effective for this conversion. chemguide.co.uknih.govresearchgate.net For example, reacting the carboxylic acid with thionyl chloride would produce the acyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride. chemguide.co.uk

| Precursor | Reagent(s) | Product | Reference |

| 3-Cyano-1,2,5-thiadiazole | 10% Sodium hydroxide (hydrolysis) | 1,2,5-Thiadiazole-3-carboxylic acid | google.com |

| 4,5-Dicyano-1,2,3-thiadiazole | Sulfuric acid, water (hydrolysis) | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | chemicalbook.com |

| 4-Nitro-2,1,3-benzothiadiazole (B1293627) | Potassium permanganate (oxidation) | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | thieme-connect.de |

| 1,2,5-Thiadiazole-3-carboxylic acid | Thionyl chloride / Oxalyl chloride / PCl₅ | This compound | chemguide.co.uknih.govresearchgate.net |

Functionalization of the Thiadiazole Ring to Introduce Carboxyl Groups

Direct carboxylation of a pre-formed 1,2,5-thiadiazole ring is not a commonly reported method. The aromaticity and electron-deficient nature of the 1,2,5-thiadiazole ring can make direct electrophilic substitution, such as Friedel-Crafts acylation or carboxylation, challenging. Instead, the introduction of a carboxyl group is more strategically accomplished through the cyclization of precursors already bearing the desired functionality or a group that can be readily converted to a carboxylic acid.

One of the foundational methods for constructing the 1,2,5-thiadiazole ring involves the reaction of α-diamines with sulfur chlorides. google.com For instance, the reaction of ethylenediamine with sulfur monochloride or dichloride yields the parent 1,2,5-thiadiazole. google.com To introduce a carboxyl group, a more functionalized diamine precursor would be necessary.

A more prevalent strategy involves the synthesis of a dicarboxylic acid derivative, which can then be selectively decarboxylated. For example, 1,2,5-thiadiazole-3,4-dicarboxylic acid can be synthesized and subsequently heated to remove one of the carboxyl groups, yielding 1,2,5-thiadiazole-3-carboxylic acid. thieme-connect.de This dicarboxylic acid is typically derived from the hydrolysis of the corresponding dinitrile.

Conversion of Nitrile Derivatives to Carboxylic Acids

A more common and efficient route to 1,2,5-thiadiazole-3-carboxylic acid involves the hydrolysis of a nitrile precursor, specifically 1,2,5-thiadiazole-3-carbonitrile. This method is advantageous as the nitrile group can be introduced during the formation of the thiadiazole ring.

A key intermediate, 1,2,5-thiadiazole-3,4-dicarbonitrile, can be synthesized in high yield by the reaction of diaminomaleonitrile with thionyl chloride. chemicalbook.com This dinitrile can then be subjected to hydrolysis to afford the dicarboxylic acid. More vigorous hydrolysis of cyano thiadiazoles, for example, by refluxing with a 10% sodium hydroxide solution for an extended period, leads to the formation of the corresponding 1,2,5-thiadiazole carboxylic acids. google.com

The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. chemguide.co.uk

Acidic Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. This process directly yields the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous alkali solution, such as sodium hydroxide. This initially produces the salt of the carboxylic acid and ammonia. chemguide.co.ukbyjus.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. chemguide.co.uklibretexts.org

| Precursor | Reagents and Conditions | Product | Reference |

| 1,2,5-Thiadiazole-3-carbonitrile | 1. NaOH (aq), reflux; 2. H+ | 1,2,5-Thiadiazole-3-carboxylic acid | google.com |

| 1,2,5-Thiadiazole-3-carbonitrile | HCl (aq), reflux | 1,2,5-Thiadiazole-3-carboxylic acid | chemguide.co.uk |

| 1,2,5-Thiadiazole-3,4-dicarbonitrile | Vigorous hydrolysis (e.g., 10% NaOH, 24h reflux) | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | google.com |

Synthesis of this compound

The conversion of 1,2,5-thiadiazole-3-carboxylic acid to its acyl chloride derivative is a standard transformation in organic synthesis, enabling subsequent reactions such as esterification and amidation.

Reagents and Conditions for Carboxylic Acid to Acyl Chloride Conversion

Several common reagents are employed to convert carboxylic acids to acyl chlorides. masterorganicchemistry.com The choice of reagent can be influenced by the scale of the reaction, the desired purity of the product, and the nature of the starting material.

Thionyl Chloride (SOCl₂): This is a widely used reagent due to its volatility and the fact that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. rsc.org The reaction is often carried out neat or in an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343), and may be heated to reflux. rsc.org The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent.

Oxalyl Chloride ((COCl)₂): This reagent is also highly effective and often preferred for smaller-scale reactions or when milder conditions are required. The by-products, carbon dioxide (CO) and carbon monoxide (CO), are also gaseous. The reaction is typically performed in an inert solvent like DCM at room temperature, often with a catalytic amount of DMF. nih.gov

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids at room temperature to produce the acyl chloride, phosphoryl chloride (POCl₃), and HCl. The liquid by-product, POCl₃, must be separated from the desired acyl chloride, usually by distillation.

Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO₃) as the by-product.

| Reagent | Typical Conditions | By-products | Reference |

| Thionyl Chloride (SOCl₂) | Neat or in solvent (e.g., DCM, toluene), reflux, cat. DMF | SO₂, HCl | rsc.org |

| Oxalyl Chloride ((COCl)₂) | Solvent (e.g., DCM), room temperature, cat. DMF | CO, CO₂, HCl | nih.gov |

| Phosphorus Pentachloride (PCl₅) | Room temperature | POCl₃, HCl | |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ |

Optimization of Reaction Parameters for Acyl Chloride Formation

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product while minimizing reaction time and the formation of side products.

When using thionyl chloride , key parameters to consider for optimization include:

Stoichiometry: An excess of thionyl chloride is often used to ensure complete conversion of the carboxylic acid and to act as a solvent. However, for large-scale syntheses, minimizing the excess is economically and environmentally preferable.

Solvent: While the reaction can be run neat, the use of an inert solvent like toluene or dichloromethane can aid in temperature control and facilitate a smoother reaction, particularly for solid carboxylic acids.

Temperature: Heating the reaction mixture to reflux is common to drive the reaction to completion. The optimal temperature will depend on the boiling point of the solvent and the reactivity of the specific thiadiazole carboxylic acid.

Catalyst: The addition of a catalytic amount of DMF can significantly increase the reaction rate. The optimal amount of catalyst needs to be determined empirically, as excess DMF can lead to side reactions.

Work-up: Removal of excess thionyl chloride is crucial. This is typically achieved by distillation or by co-evaporation with an inert solvent like toluene under reduced pressure.

For oxalyl chloride , optimization strategies include:

Molar Ratios: A study on the synthesis of β-lactams, which involves the in-situ formation of an acyl chloride, found that a molar ratio of 1.5 equivalents of oxalyl chloride to 1 equivalent of the carboxylic acid was optimal. shirazu.ac.ir

Solvent Choice: Dichloromethane is a common and effective solvent for reactions with oxalyl chloride at room temperature. shirazu.ac.ir

Catalyst Concentration: The amount of DMF catalyst should be kept to a minimum (e.g., a few drops) to prevent side reactions.

The stability of the 1,2,5-thiadiazole ring under the reaction conditions is a critical consideration. The electron-withdrawing nature of the ring may affect the reactivity of the carboxylic acid. Therefore, careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to determine the optimal reaction time and prevent degradation of the product.

Reactivity and Derivatization Strategies of 1,2,5 Thiadiazole 3 Carbonyl Chloride

Nucleophilic Acylation Reactions

The primary mode of reactivity for 1,2,5-thiadiazole-3-carbonyl chloride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is expelled, regenerating the carbonyl double bond and resulting in a new acyl derivative. This versatile reactivity allows for the straightforward synthesis of amides, esters, thioesters, and ketones.

Amide Formation with Amines

This compound readily reacts with primary and secondary amines to form the corresponding 1,2,5-thiadiazole-3-carboxamides. These reactions are typically rapid and high-yielding. The general procedure involves dissolving the acyl chloride in a suitable inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and adding the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the hydrogen chloride byproduct. researchgate.net

A notable example, demonstrating the principle of this reaction on a closely related isomer, is the synthesis of a 1,2,3-thiadiazole (B1210528) carboxamide. In this multi-step synthesis, a 5-carboxylic acid substituted 1,2,3-thiadiazole was first converted to its corresponding carbonyl chloride derivative using thionyl chloride. mdpi.com This intermediate was then reacted with the amino acid glycine (B1666218) to furnish the desired carboxamide derivative. mdpi.comnih.gov This illustrates the utility of thiadiazole carbonyl chlorides in peptide and medicinal chemistry for creating amide linkages. nih.gov

Table 1: Examples of Amide Formation from Heterocyclic Acyl Chlorides

| Acyl Chloride Reactant | Amine Nucleophile | Base | Solvent | Product |

|---|---|---|---|---|

| 5-Methyl-1,3,4-thiadiazole-2-carbonyl chloride | Various piperazine (B1678402) derivatives | Potassium carbonate | Acetone | 2-(4-Substituepiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide derivatives researchgate.net |

| 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride | Glycine | Not specified | Not specified | N-(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl-glycine nih.gov |

Esterification with Alcohols and Phenols

The reaction of this compound with alcohols or phenols provides a direct route to 1,2,5-thiadiazole-3-carboxylates (esters). Due to the high reactivity of the acyl chloride, these reactions can often be carried out under mild conditions. Typically, the alcohol is reacted with the acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the HCl generated. uobaghdad.edu.iq The synthesis of various heterocyclic ester derivatives often proceeds through their more reactive acyl chloride intermediates to achieve good yields. mdpi.com

Table 2: General Conditions for Esterification of Acyl Chlorides

| Acyl Chloride Reactant | Nucleophile | Base | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Alcohol (e.g., Ethanol) | Pyridine | Dichloromethane | Alkyl 1,2,5-thiadiazole-3-carboxylate |

| This compound | Phenol | Triethylamine | Tetrahydrofuran | Aryl 1,2,5-thiadiazole-3-carboxylate |

Thioester Synthesis with Thiols

Analogous to esterification, this compound reacts with thiols (mercaptans) to yield 1,2,5-thiadiazole-3-carbothioates (thioesters). Thioesters are valuable intermediates in organic synthesis, particularly in forming carbon-carbon bonds. The synthesis is generally achieved by reacting the acyl chloride with a thiol in the presence of a base. wikipedia.org Alternatively, the reaction can be performed with a pre-formed alkali metal thiolate salt. wikipedia.org An iron(III) chloride catalyst has also been shown to facilitate the reaction between various acid chlorides and thiols under solvent-free conditions, resulting in high yields of the corresponding thioesters. tudelft.nl

Table 3: Methods for Thioester Synthesis from Acyl Chlorides

| Acyl Chloride Reactant | Sulfur Nucleophile | Conditions | Product Type |

|---|---|---|---|

| General Acyl Chloride | Thiol (R-SH) + Base (e.g., Pyridine) | Inert solvent, room temperature | Thioester (R-CO-SR') |

| General Acyl Chloride | Alkali metal thiolate (RSNa) | Inert solvent | Thioester (R-CO-SR') wikipedia.org |

Formation of Ketones via Organometallic Reagents

The synthesis of ketones from this compound requires careful selection of the organometallic reagent. Highly reactive organometallics, such as Grignard reagents (R-MgBr), typically react with acyl chlorides to produce tertiary alcohols. This occurs because the initial product of the reaction is a ketone, which is itself reactive towards the Grignard reagent, leading to a second nucleophilic addition. uobaghdad.edu.iqyoutube.com

To isolate the ketone as the final product, a less reactive organometallic reagent is necessary. Organocuprates, also known as Gilman reagents (R₂CuLi), are ideal for this transformation. uobaghdad.edu.iqmdpi.com These reagents are sufficiently nucleophilic to react with the highly electrophilic acyl chloride but are generally unreactive towards the resulting ketone product, thus allowing for its isolation in good yield. youtube.comresearchgate.net The reaction is typically carried out at low temperatures to ensure selectivity. mdpi.com

Table 4: Reactivity of Acyl Chlorides with Organometallic Reagents

| Acyl Chloride Reactant | Organometallic Reagent | Typical Product | Rationale |

|---|---|---|---|

| This compound | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Ketone intermediate is also reactive towards the Grignard reagent. uobaghdad.edu.iq |

Reactivity of the 1,2,5-Thiadiazole (B1195012) Ring System within the Compound

The 1,2,5-thiadiazole ring is characterized by high aromaticity and thermal stability. chemicalbook.com It is generally resistant to electrophilic substitution reactions due to its electron-deficient nature. chemicalbook.com However, this electron deficiency makes the ring susceptible to nucleophilic attack.

In the context of this compound, the strongly electron-withdrawing carbonyl chloride group further deactivates the ring towards electrophilic attack while potentially increasing its susceptibility to certain nucleophiles. While the primary site of nucleophilic attack is overwhelmingly the carbonyl carbon, powerful nucleophiles can, under certain conditions, attack the ring itself. Nucleophilic attack on the sulfur atom of the 1,2,5-thiadiazole ring, which can lead to ring cleavage, has been observed with reagents like organolithium compounds. researchgate.net Additionally, studies on related electron-deficient 1,2,5-chalcogenadiazoles have shown that they can be reduced to form stable radical anions or undergo hypercoordination at the chalcogen atom upon reaction with nucleophiles like thiophenolate. nih.gov The presence of the activating carbonyl chloride group could modulate this behavior, though such reactions are less common than the standard acyl substitution at the side chain.

Oxidation of the Endocyclic Sulfur Atom (e.g., S-oxides, S,S-dioxides)

The endocyclic sulfur atom of the 1,2,5-thiadiazole ring is susceptible to oxidation, leading to the formation of corresponding S-oxides and S,S-dioxides. This reactivity is a key feature of the 1,2,5-thiadiazole system, allowing for the modification of the ring's electronic properties and geometry. The oxidation process transforms the aromatic 1,2,5-thiadiazole into nonaromatic thiadiazole 1-oxide and 1,1-dioxide derivatives. thieme-connect.dechemicalbook.com

Mild oxidizing agents are typically employed for these transformations. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and oxiranes have been successfully used to oxidize the sulfur atom without cleaving the ring. thieme-connect.de The degree of oxidation, whether to the S-oxide or the S,S-dioxide, can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The thiadiazole ring provides a versatile platform for tuning physicochemical properties, as both the nitrogen and sulfur atoms can be oxidized to yield N-oxides, S-oxides (oxothiadiazoles), and S,S-dioxides (dioxothiadiazoles). nih.govresearchgate.net

The resulting 1,2,5-thiadiazole 1,1-dioxides, in particular, exhibit unique reactivity. The 1,2,5-dioxothiadiazole ring is notably susceptible to nucleophilic attack. nih.govmdpi.com For instance, various nucleophiles can add to the C=N double bonds of the ring. mdpi.com This reactivity is so pronounced that 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides can react spontaneously with alcohols like ethanol. mdpi.com

Table 1: Oxidation of the 1,2,5-Thiadiazole Ring

| Starting Material | Oxidizing Agent | Product | Reference |

| 1,2,5-Thiadiazole | m-CPBA | 1,2,5-Thiadiazole 1-oxide | chemicalbook.com |

| 1,2,5-Thiadiazole | m-CPBA (excess) | 1,2,5-Thiadiazole 1,1-dioxide | thieme-connect.de |

| 1,2,5-Thiadiazole | Oxirane | 1,2,5-Thiadiazole 1-oxide | thieme-connect.de |

| 1,2,5-Thiadiazole 1-oxide | m-CPBA | 1,2,5-Thiadiazole 1,1-dioxide | researchgate.net |

Ring Opening and Cleavage Reactions under Specific Conditions

The aromatic stability of the 1,2,5-thiadiazole ring can be overcome under specific, often vigorous, reaction conditions, leading to ring opening or cleavage. These reactions provide pathways to linear compounds, which can be valuable synthetic intermediates. The mode of cleavage is highly dependent on the nature of the reagents employed.

Nucleophilic attack is a common trigger for ring opening. While nucleophiles can attack the carbon atoms of the ring, attack at the sulfur atom typically results in ring cleavage, yielding 1,2-diimine structures. thieme-connect.de For example, the reaction of 3,4-dichloro-1,2,5-thiadiazole (B139948) with metal amides, such as lithium hexamethyldisilazide (LiHMDS), initiates a ring-opening sequence to produce a stable synthon that can be subsequently reacted with various nucleophiles to regenerate a 3,4-disubstituted-1,2,5-thiadiazole. researchgate.net Similarly, reaction with lithium and sodium 2-(trimethylsilyl)acetylide results in ring opening to produce bis(2-(trimethylsilyl)ethynyl) sulfur and cyanogen. researchgate.net

Reductive and oxidative conditions can also induce ring cleavage. Powerful reducing agents can cause desulfurization and cleavage of the N-S bonds to afford 1,2-diamino compounds. thieme-connect.de Conversely, aggressive oxidative conditions can lead to oxidative ring cleavage. thieme-connect.de The parent 1,2,5-thiadiazole ring is thermally stable up to 220°C, but certain substituted derivatives can undergo photochemical degradation. For instance, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) decomposes to benzonitrile (B105546) and sulfur upon photoirradiation. thieme-connect.de

Potential for Substitution Reactions on the Thiadiazole Core

The 1,2,5-thiadiazole ring is an electron-deficient system, which dictates its reactivity towards substitution reactions. Generally, the ring is resistant to electrophilic substitution due to the deactivating effect of the two nitrogen atoms, which lower the electron density at the carbon atoms. thieme-connect.denih.gov Despite this general reluctance, a few examples of electrophilic substitution have been reported, such as electrophilic deuteration and chloromethylation. thieme-connect.de

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic substitution, particularly when a good leaving group is present on the carbon atoms. Halogenated 1,2,5-thiadiazoles are important precursors for this reason, as the halide can be readily displaced by a variety of nucleophiles. thieme-connect.denih.gov For instance, 3,4-dichloro-1,2,5-thiadiazole serves as a starting material for preparing 3-alkyl-, 3-alkenyl-, 3-alkynyl-, and 3-aryl-4-chloro-1,2,5-thiadiazoles via palladium-catalyzed cross-coupling reactions, which involve the substitution of one chlorine atom. researchgate.net

Nucleophilic attack can occur at three potential sites on the mononuclear 1,2,5-thiadiazole ring: a ring carbon, the sulfur atom, or a ring proton. thieme-connect.de As mentioned previously, attack at sulfur often leads to ring opening, whereas attack at a carbon atom bearing a leaving group results in substitution.

Functionalization of Adjacent Positions to the Carbonyl Chloride

Functionalization of the C4 position, adjacent to the carbonyl chloride group on the this compound molecule, is a key strategy for creating diverse derivatives. The electronic properties of the thiadiazole ring and the existing substituent influence the reactivity of this position.

One approach to functionalizing the C4 position involves starting from a precursor that already contains a substituent at C4 or can be selectively functionalized. For example, monosubstituted glyoximes can be treated with sulfur monochloride to yield 4-substituted 3-chloro-1,2,5-thiadiazoles. researchgate.net This chloro substituent can then potentially be displaced by other groups.

Direct functionalization of the C-H bond at the C4 position is challenging due to the ring's resistance to electrophilic attack. thieme-connect.de However, metalation can provide a route to functionalization. For instance, the related benzo[c] thieme-connect.demdpi.comsci-hub.sethiadiazole can be deprotonated at the 4-position using a strong base, and the resulting organometallic intermediate can be trapped with various electrophiles. sci-hub.se A similar strategy could potentially be applied to this compound or its derivatives.

The carbonyl chloride group itself is a highly reactive functional group that can be converted into a wide array of other functionalities, such as amides, esters, and ketones. For example, the related 1,2,3-thiadiazole-5-carboxylic acid can be converted to its carbonyl chloride derivative with thionyl chloride, which is then reacted with glycine to form a carboxamide derivative. mdpi.com A similar transformation on this compound with an appropriate nucleophile would lead to a new derivative functionalized at the C3 position. Furthermore, the Curtius rearrangement of 1,2,5-thiadiazole-3-carbonyl azide (B81097) (derived from the carbonyl chloride) provides a route to 1,2,5-thiadiazol-3-amine, demonstrating a powerful method for introducing an amino group at the C3 position. thieme-connect.de

Advanced Synthetic Applications of 1,2,5 Thiadiazole 3 Carbonyl Chloride Derivatives

Role as Synthetic Intermediates in Medicinal Chemistry Research

The reactive nature of the acyl chloride group makes 1,2,5-thiadiazole-3-carbonyl chloride a valuable intermediate in medicinal chemistry. It serves as a key building block for introducing the 1,2,5-thiadiazole (B1195012) scaffold into larger, more complex molecules, enabling the exploration of new therapeutic agents. chemimpex.com The corresponding 1,2,5-thiadiazole-3-carboxylic acid is a direct precursor, which is typically activated, often by conversion to the carbonyl chloride, to facilitate reactions such as amide bond formation. nih.gov

The 1,2,5-thiadiazole ring is a recognized pharmacophore in drug discovery, and the carbonyl chloride derivative provides a direct route to incorporate this moiety into diverse molecular architectures. isres.org This is primarily achieved by reacting the carbonyl chloride with amines or alcohols to form stable amide or ester linkages, respectively. This strategy has been employed to synthesize a variety of heterocyclic systems with potential therapeutic value.

Research has shown that derivatives of 1,2,5-thiadiazole are building blocks for pharmaceuticals, including anti-inflammatory and antimicrobial agents. chemimpex.com A significant area of investigation involves the synthesis of piperazine (B1678402) derivatives. By reacting this compound with various substituted piperazines, medicinal chemists can construct complex scaffolds. These piperazine-based hybrids are explored for numerous applications, including their potential as anticancer agents that function through mechanisms like caspase-dependent apoptosis. nih.gov While many examples in the literature focus on the 1,3,4-thiadiazole (B1197879) isomer, the synthetic principle of using a carbonyl chloride to link the thiadiazole ring to a piperazine unit is a fundamental and transferable strategy in drug design. nih.govnih.gov

Table 1: Examples of Heterocyclic Scaffolds from Thiadiazole Carboxylic Acid/Carbonyl Chloride Derivatives

| Precursor Moiety | Reactant | Resulting Scaffold | Potential Application |

| This compound | Substituted Piperazine | 1,2,5-Thiadiazole-piperazine conjugate | Anticancer, CNS agents nih.govnih.gov |

| Thiazole (B1198619) Carbonyl Chloride | Various Amines | Thiazole-carboxamide | c-Met kinase inhibitors nih.gov |

| 1,2,3-Thiadiazole-5-carbonyl chloride | Glycine (B1666218) | Carboxamide derivative | Intermediate for complex oxazoles mdpi.com |

This table provides examples of how thiadiazole carbonyl chlorides are used to construct complex molecules. The reactivity is analogous for the this compound isomer.

The aromatic and electron-accepting nature of the 1,2,5-thiadiazole ring makes it a valuable component in the design of conjugated molecules for biological uses, particularly in imaging and diagnostics. nih.govrsc.org When incorporated into larger donor-acceptor (D-A) type structures, the thiadiazole moiety can tune the photophysical properties of the molecule, shifting fluorescence into the near-infrared (NIR) spectrum. rsc.org

A notable application is the development of fluorophores for in vivo imaging in the second near-infrared window (NIR-II), which offers deep tissue penetration and high-resolution images. nih.gov Researchers have designed and synthesized fluorophores based on a benzo-bis(1,2,5-thiadiazole) core. nih.govrsc.org To make these conjugated systems biocompatible and useful for targeted imaging, they are often functionalized with water-solubilizing groups and biomolecular linkers. This is frequently achieved by introducing carboxylic acid groups onto the conjugated backbone. nih.gov The this compound, as the activated form of the corresponding carboxylic acid, is an ideal intermediate for covalently attaching these dyes to biomolecules like peptides or antibodies, creating targeted probes for applications such as cancer imaging. nih.govrsc.org For instance, a NIR-II probe named SCH1100 was developed by conjugating a benzo-bis(1,2,5-thiadiazole) fluorophore to a peptide that targets the gastrin-releasing peptide receptor (GRPR), enabling specific imaging of prostate cancer in mouse models. nih.govrsc.org

The 1,2,5-thiadiazole nucleus and its derivatives are utilized as ligands in coordination chemistry, capable of binding to metal ions to form complexes with diverse structures and potential applications in materials science and catalysis. chemimpex.comisres.org The 1,2,5-thiadiazole-3-carboxylic acid, and by extension its carbonyl chloride derivative, can act as a versatile ligand.

Coordination can occur through several sites: the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylate group (formed after hydrolysis of the carbonyl chloride). mdpi.comresearchgate.net This allows the ligand to bind to metal centers in various modes, such as monodentate, bidentate, or as a bridging ligand to form coordination polymers. mdpi.comresearchgate.net For example, studies on related 1,3,4-thiadiazole derivatives have shown that chelation of metal ions like Cu(II) and Zn(II) can occur via a thiadiazole nitrogen and a deprotonated hydroxyl group from an adjacent substituent on the ring. mdpi.com The ability of the carboxylate function to participate in coordination opens pathways to metal-organic frameworks (MOFs) and other complex structures. chemimpex.commdpi.com The synthesis of such ligands often begins with a stable precursor like the carboxylic acid, which can be readily converted to the more reactive carbonyl chloride for subsequent reactions.

Contributions to Agrochemical Research and Development

This compound and its parent carboxylic acid are important synthons in the creation of new agrochemicals. chemimpex.com The thiadiazole ring is a component of several commercially successful pesticides, and ongoing research seeks to develop new derivatives with improved efficacy and novel modes of action. isres.orgrsc.orgnih.gov

The 1,2,5-thiadiazole scaffold is explicitly used as a building block in the development of novel fungicides and herbicides. chemimpex.com The general strategy involves using this compound to acylate various amine- or alcohol-containing molecules, creating a library of new carboxamides and esters for screening. This approach is prevalent across different thiadiazole isomers.

Research into 1,2,3-thiadiazole (B1210528) derivatives has demonstrated the effectiveness of this strategy. For example, combining a 1,2,3-thiadiazol-5-ylcarbonyl fragment (from the corresponding acid chloride) with N-arylalanine moieties has yielded compounds with moderate to high fungicidal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. mdpi.comurfu.runih.gov In one study, a synthesized 1,2,3-thiadiazole carboxamide showed 92% efficacy against Alternaria brassicicola in vivo. urfu.ru Similarly, strobilurin-based fungicides incorporating a 1,2,3-thiadiazole ring have shown excellent activity against fungi like Gibberella zeae and Rhizoctonia cerealis, in some cases exceeding the performance of commercial fungicides like azoxystrobin. mdpi.com

In the area of herbicides, various thiadiazole derivatives have been patented and are known to be effective for weed control. nih.gov For instance, certain 1,3,4-thiadiazol-2-yl ureas show prominent herbicidal activity. nih.gov These findings highlight the importance of the thiadiazole carboxamide linkage, directly formed from the carbonyl chloride intermediate, in creating potent agrochemicals.

Table 2: Reported Fungicidal Activity of Various Thiadiazole Carboxamide/Carboxylate Derivatives

| Thiadiazole Isomer | Target Pathogen | Compound Type | Reported Efficacy |

| 1,2,3-Thiadiazole | Sclerotinia sclerotiorum | Carboxamide | EC₅₀ = 0.44 µg/mL mdpi.com |

| 1,2,3-Thiadiazole | Rhizoctonia cerealis | Carboxamide | EC₅₀ = 0.01 µg/mL mdpi.com |

| 1,2,3-Thiadiazole | Alternaria brassicicola | Carboxamide | 92% inhibition at 200 µg/mL urfu.ru |

| 1,2,3-Thiadiazole | Botrytis cinerea | Carboxamide | Moderate Activity nih.gov |

| 1,2,3-Thiadiazole | P. piricola | Carboxylate | EC₅₀ = 0.12 µg/mL mdpi.com |

This table showcases the fungicidal potential of thiadiazole derivatives, illustrating a key application area for compounds synthesized from precursors like this compound.

Beyond direct pesticidal action, derivatives of thiadiazole carboxylic acids are crucial in designing compounds that modulate plant physiology, notably by inducing Systemic Acquired Resistance (SAR). mdpi.comnih.gov SAR is a plant's innate defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. nih.govmdpi.comnih.govresearchgate.net

A well-known commercial SAR inducer is acibenzolar-S-methyl (BTH), which is S-methyl benzo(1,2,3)thiadiazole-7-carbothioate. nih.gov This molecule and its derivatives work by activating the plant's own defense genes. nih.gov Research has focused on creating new derivatives to improve properties like water solubility and efficacy. mdpi.com One such example is N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), a carboxamide derivative that has demonstrated potent SAR-inducing activity in crops like zucchini, protecting them against both viral and fungal pathogens. mdpi.comresearchgate.net The synthesis of these active carboxamides proceeds from the corresponding carboxylic acid, typically via activation to the carbonyl chloride, underscoring the pivotal role of this intermediate in developing modern plant protection agents that work by stimulating the plant's immune system. mdpi.com

Utility in Materials Science Research

The 1,2,5-thiadiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a subject of escalating interest in materials science. benthamdirect.comresearchgate.net Its derivatives are recognized as valuable building blocks for functional molecular materials due to their distinct electronic properties, high thermal and chemical stability, and versatile coordination abilities. researchgate.netnih.gov The electron-deficient nature of the 1,2,5-thiadiazole ring makes it an effective electron acceptor, a characteristic that is heavily exploited in the design of novel materials for electronics and spintronics. researchgate.net The reactive handle provided by the carbonyl chloride group in this compound allows for its straightforward incorporation into a wide array of complex molecular architectures, enabling the fine-tuning of material properties for specific applications.

Building Blocks for Organic Electronic and Optoelectronic Materials

The intrinsic electron-accepting properties of the 1,2,5-thiadiazole moiety make it a privileged scaffold for the construction of organic semiconductors. researchgate.net By reacting this compound with various nucleophiles, researchers can synthesize a vast library of derivatives that are then used to build larger, electronically active systems. These systems often feature a donor-acceptor (D-A) architecture, where the 1,2,5-thiadiazole unit serves as the acceptor component, which is crucial for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

Fused systems incorporating the 1,2,5-thiadiazole ring have demonstrated significant potential in organic field-effect transistors (OFETs) and organic optoelectronics. worldscientific.comrsc.org For instance, derivatives of naphtho[2,3-c] worldscientific.commdpi.comrsc.orgthiadiazole (NTD) have been synthesized and shown to possess both carrier transporting properties and high fluorescence quantum yields. rsc.org Certain NTD derivatives exhibit ambipolar charge transport, with nearly identical mobilities for both holes and electrons. rsc.org One such derivative, a 4-(2,2-diphenylvinyl)phenyl-substituted NTD, displayed exceptionally high ambipolar mobilities, making it a promising candidate for advanced electronic devices. rsc.org Similarly, highly contorted π-systems created by fusing 1,2,5-thiadiazole with other aromatic structures have been developed for solution-processed OFETs, demonstrating good hole mobility and high on/off current ratios in air. nih.gov

Research Findings on 1,2,5-Thiadiazole Derivatives in Organic Electronics

| Derivative Class | Key Research Finding | Reported Performance Metric | Reference |

|---|---|---|---|

| Naphtho[2,3-c] worldscientific.commdpi.comrsc.orgthiadiazole (NTD) Derivatives | Exhibit ambipolar charge transport properties and high fluorescence. Emission color is tunable based on aryl substituents. | Hole and electron mobilities of 7.16 × 10⁻⁴ and 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively, for a specific derivative. | rsc.org |

| Contorted 1,2,5-Thiadiazole-Fused Aromatics | Show potential as semiconducting materials for solution-processed OFETs due to low-lying LUMO levels. | Field-effect hole mobility up to 0.035 cm² V⁻¹ s⁻¹ with a current on/off ratio of 8.65×10⁵. | nih.gov |

| Benzo[1,2-c;4,5-c′]bis worldscientific.commdpi.comrsc.orgthiadiazole (BBT) | Forms the core of D-A compounds with a unique swivel cruciform configuration, promising for solution-processed optoelectronic devices. | Demonstrates potential in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). | worldscientific.comrsc.orgdntb.gov.ua |

Synthesis of Functional Dyes and Advanced Polymers

The this compound scaffold is a versatile starting point for creating functional dyes and advanced polymers. The carbonyl chloride group provides a reactive site for covalent attachment to other molecular units via reactions like amidation or esterification. This allows the unique photophysical properties of the thiadiazole heterocycle to be imparted to larger systems.

In the realm of functional dyes, derivatives of 1,2,5-thiadiazole are known for their light-emitting capabilities. Research on naphtho[2,3-c] worldscientific.commdpi.comrsc.orgthiadiazole derivatives has shown that the emission color can be systematically adjusted by changing the aryl substituents attached to the core chromophore. rsc.org This tunability is a highly desirable feature for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

For advanced polymers, the incorporation of 1,2,5-thiadiazole units into a polymer backbone is a well-established strategy for creating materials with tailored electronic properties. By reacting a bifunctional derivative of 1,2,5-thiadiazole with a suitable comonomer, donor-acceptor (D-A) conjugated polymers can be synthesized. In these polymers, the thiadiazole moiety acts as the electron-accepting unit. This architectural motif is fundamental to the design of materials for organic photovoltaics and transistors. For example, polymers incorporating fluorinated benzo[c] worldscientific.commdpi.comrsc.orgthiadiazole units have been shown to exhibit electron-dominant charge transportation, a property that can be beneficial for certain electronic device configurations. researchgate.net While not involving the carbonyl chloride directly, the modification of commodity polymers like poly(vinyl chloride) with thiadiazole compounds illustrates the general utility of this heterocycle in creating new functional polymeric materials. researchgate.net

Applications in Dyes and Polymers

| Material Class | Core Structure | Key Property/Application | Reference |

|---|---|---|---|

| Functional Dyes | Naphtho[2,3-c] worldscientific.commdpi.comrsc.orgthiadiazole | Tunable light emission color depending on substituents; high fluorescence quantum yield. | rsc.org |

| Advanced Polymers | Benzo[c] worldscientific.commdpi.comrsc.orgthiadiazole | Used as an acceptor unit in D-A conjugated polymers for organic electronics. Fluorination can induce electron-dominant transport. | researchgate.net |

| Polymer Modification | 1,3,4-Thiadiazole (Isomer) | Demonstrates the principle of grafting heterocyclic units onto polymer chains (e.g., PVC) to create functional materials. | researchgate.net |

Development of Charge Transfer Complexes

The design and synthesis of novel charge-transfer (CT) complexes are of significant interest for both fundamental chemistry and their application in materials science. nih.gov These complexes consist of an electron donor (D) and an electron acceptor (A) molecule. Derivatives of 1,2,5-thiadiazole are excellent candidates for the acceptor component in such complexes due to the electron-deficient nature of the heterocyclic ring. researchgate.net

Research has demonstrated the formation of CT complexes where 1,2,5-thiadiazole derivatives act as the acceptor alongside known electron donors like tetrathiafulvalene (B1198394) (TTF). st-andrews.ac.ukrsc.org The interaction between the donor and acceptor components in these complexes can be characterized by techniques such as single-crystal X-ray diffraction and UV/Vis spectroscopy, which reveals a characteristic CT absorption band. nih.govrsc.org

Interestingly, the 1,2,5-thiadiazole framework is so versatile that it can be part of both the donor and acceptor molecules within the same CT complex. nih.gov For example, a CT complex has been synthesized using 4-nitro-2,1,3-benzothiadiazole (B1293627) as the acceptor and 4-amino-2,1,3-benzothiadiazole as the donor. nih.gov The study of these complexes, including computational analysis of their bonding and thermodynamics, provides deep insights into intermolecular interactions that are critical for designing molecular materials with specific electronic or magnetic properties. mdpi.comnih.gov

Examples of 1,2,5-Thiadiazole-Based Charge Transfer Complexes

| Electron Donor (D) | Electron Acceptor (A) | Key Feature | Reference |

|---|---|---|---|

| Tetrathiafulvalene (TTF) | worldscientific.commdpi.comrsc.orgThiadiazolo[3,4-c] worldscientific.commdpi.comrsc.orgthiadiazole | Formation of a 1:1 CT complex confirmed by X-ray diffraction and UV-vis spectroscopy. | st-andrews.ac.uk |

| 4-Amino-2,1,3-benzothiadiazole | 4,6-Dinitro-2,1,3-benzothiadiazole | A CT complex where both donor and acceptor are from the 1,2,5-thiadiazole family. | nih.gov |

| Phenoxatellurine | worldscientific.commdpi.comrsc.orgThiadiazolo[3,4-c] worldscientific.commdpi.comrsc.orgthiadiazole | Structure characterized by single-crystal X-ray diffraction and bonding analyzed by quantum theory. | nih.gov |

| Tetrathiafulvalenes (TTF, BEDT-TTF) | Structurally varied 1,2,5-chalcogenadiazoles | CT magnitudes vary between 0.09 and 0.37 e, with CT bands in the 550–750 nm range. | rsc.org |

Computational and Theoretical Investigations of 1,2,5 Thiadiazole Derivatives

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the fundamental aspects of 1,2,5-thiadiazole (B1195012) and its derivatives. researchgate.net These computational approaches allow for the detailed examination of electronic structures and the prediction of chemical reactivity. researchgate.net

The electronic landscape of 1,2,5-thiadiazole derivatives is a key determinant of their chemical behavior. The parent 1,2,5-thiadiazole ring is characterized by high aromaticity, which contributes to its stability. chemicalbook.com However, the presence of two electronegative nitrogen atoms and a sulfur atom results in a unique electron distribution. The high electron density in the π-orbital compared to the nitrogen lone pairs is the basis for the low basicity of the 1,2,5-thiadiazole ring. chemicalbook.com The aromatic nature of the thiadiazole ring makes it a good candidate for its electron-withdrawing properties.

DFT calculations are frequently used to model this electronic structure. Studies on various substituted 1,2,5-thiadiazoles (X₂C₂N₂S, where X=H, F, Cl, CH₃, CN) using DFT (B3LYP level) have investigated their electronic configurations and ionization energies. researchgate.net These calculations help in determining the energies and distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in contorted 1,2,5-thiadiazole-fused aromatic systems, the HOMO and LUMO energy levels were estimated to be -5.48 eV and -3.73 eV, respectively, indicating their potential as semiconducting materials. nih.gov

This theoretical understanding of electronic structure directly translates to reactivity prediction. The electron-deficient nature of the carbon atoms in the ring makes them susceptible to nucleophilic attack, a feature that has been explored computationally. thieme-connect.denih.gov In the case of 1,2,5-thiadiazole 1,1-dioxides, the ring is particularly vulnerable to nucleophiles, and reactions such as the addition of alcohols or amines to the C=N double bond have been described. researchgate.net Computational studies, including molecular docking, have been employed to explore the inhibition mechanisms of specific derivatives, such as 4-morpholino-1,2,5-thiadiazol-3-ol derivatives, by analyzing their interactions with biological targets. nih.gov

Table 1: Predicted Electronic Properties of a 1,2,5-Thiadiazole Derivative

| Property | Predicted Value | Method | Source |

| HOMO Energy | -5.48 eV | Cyclic Voltammetry / DFT | nih.gov |

| LUMO Energy | -3.73 eV | Cyclic Voltammetry / DFT | nih.gov |

| Docking Score (3IVX target) | -8.508 kcal/mol | Molecular Docking | nih.gov |

Beyond predicting static reactivity, quantum chemical methods are crucial for mapping out entire reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can gain a detailed understanding of reaction mechanisms. For 1,2,5-thiadiazole derivatives, theoretical studies have shed light on various transformations.

A key example is the computational investigation of the reduction of 1,2,5-thiadiazole 1,1-dioxides to form stable radical anions. mdpi.com These studies help to understand the structural and electronic changes that occur upon electron transfer. mdpi.com Theoretical calculations have also been used to investigate the photodissociation pathways of derivatives like 3,4-dichloro-1,2,5-thiadiazole (B139948), indicating that ionization is followed by chlorine atom migration and subsequent ring opening. researchgate.net While a specific mechanism for 1,2,5-thiadiazole-3-carbonyl chloride is not extensively detailed in the literature, the principles of computational mechanism exploration are broadly applicable. Such studies would typically model the nucleophilic attack at the carbonyl carbon, calculating the activation energy barriers for the addition-elimination sequence to predict the reaction's feasibility and kinetics.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules, providing insights into their three-dimensional structures and dynamic properties.

The biological activity and material properties of 1,2,5-thiadiazole derivatives are heavily influenced by their three-dimensional shape and conformational flexibility. Computational methods are essential for exploring the potential energy surface and identifying stable conformers.

Theoretical calculations predict that the parent 1,2,5-thiadiazole is a planar system with C2v symmetry. researchgate.netthieme-connect.de However, the introduction of bulky or complex substituents can lead to significant conformational changes. For example, DFT calculations on large, 1,2,5-thiadiazole-fused π-systems revealed a highly contorted, butterfly-shaped conformation with a plane-to-plane angle of 44.8°. nih.gov In another study on naphtho[2,3-c] chemicalbook.comnih.govnih.govthiadiazole (NTD) derivatives, single-crystal X-ray crystallography, supported by theoretical calculations, was used to determine the precise molecular structures and packing arrangements, which are crucial for understanding their carrier transporting properties. rsc.org Furthermore, detailed structural analysis of 1,2,5-thiadiazole 1,1-dioxides using data from the Cambridge Structural Database, complemented by calculations, shows systematic changes in bond lengths within the heterocycle upon reduction to the radical anion form. nih.gov

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, creating a vital link between a molecule's structure and its experimental fingerprint. For 1,2,5-thiadiazole derivatives, theoretical predictions of NMR, IR, and UV-Vis spectra are common.

In a comprehensive study on benzo[c] chemicalbook.comnih.govnih.govthiadiazole (BTD) donor-acceptor dyes, various DFT functionals (M06L, B3LYP, PBE0, M06, CAM-B3LYP, and ωB97XD) were used to predict absorption maxima (λmax), molar absorptivity (ε), and Raman cross-sections. nih.govresearchgate.net The results showed that hybrid functionals with moderate amounts of Hartree-Fock exchange best predicted the ground state absorption, while long-range corrected functionals were superior for predicting molecular polarizabilities. nih.govresearchgate.net

Theoretical calculations have also been used to assign and understand other spectra. For 1,2,5-thiadiazole 1,1-dioxides, calculations support experimental findings that the carbon signals in ¹³C NMR spectra appear in the 150–170 ppm range, a downfield shift compared to the 130–160 ppm range for parent 1,2,5-thiadiazoles. nih.gov Similarly, IR spectroscopy can be interpreted with the aid of calculations, which help to assign the characteristic vibrational bands for C=N and S=O stretching. nih.gov In the realm of photoelectron spectroscopy, theoretical calculations at the B3LYP and SAC-CI levels have been instrumental in assigning the ionization bands observed for a series of 1,2,5-thiadiazoles. researchgate.net

Table 2: Comparison of DFT Functionals for Predicting Absorption Spectra of BTD Dyes

| DFT Functional | Performance for Ground State Absorption | Performance for Molecular Polarizabilities | Source |

| B3LYP, PBE0 (Hybrid) | Best prediction | - | nih.govresearchgate.net |

| CAM-B3LYP, ωB97XD (Long-Range Corrected) | - | Best prediction | nih.govresearchgate.net |

Theoretical Insights into Aromaticity and Stability

The concept of aromaticity is central to understanding the stability and reactivity of many cyclic compounds. The 1,2,5-thiadiazole ring is considered aromatic, a property that imparts significant thermal stability. thieme-connect.de Computational studies have been employed to quantify this aromatic character.

Theoretical investigations using DFT indicate that 1,2,5-thiadiazole is more aromatic than other five-membered heterocycles like pyrrole (B145914) or thiophene. thieme-connect.de One quantitative measure, the Bird aromaticity index (IA), gives a value of 84 for 1,2,5-thiadiazole, where benzene (B151609) is set to 100. thieme-connect.de This high degree of aromaticity accounts for its notable thermal stability, with the parent compound being stable up to 220°C. thieme-connect.de This inherent stability is a crucial feature for the application of its derivatives in materials science and medicine. However, this stability can be overcome under certain conditions; for example, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) undergoes slow photochemical degradation. thieme-connect.de

Analytical and Spectroscopic Characterization of 1,2,5 Thiadiazole 3 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,2,5-thiadiazole (B1195012) derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: In the parent 1,2,5-thiadiazole, the two equivalent ring protons appear as a singlet at approximately δ 8.61 ppm. thieme-connect.de For substituted derivatives, the chemical shift of the remaining ring proton is influenced by the electronic nature of the substituent. Protons on side chains attached to the thiadiazole ring will exhibit characteristic shifts; for instance, protons on a carbon adjacent to the ring or a carbonyl group are typically found in the range of δ 2.0-3.0 ppm.

¹³C NMR Spectroscopy: The carbon atoms of the 1,2,5-thiadiazole ring are significantly deshielded and resonate in the aromatic region of the ¹³C NMR spectrum. For the unsubstituted 1,2,5-thiadiazole, the ring carbons produce a signal at δ 151.6 ppm. thieme-connect.de In 3,4-disubstituted 1,2,5-thiadiazoles, these signals typically appear in the 130–160 ppm range. mdpi.com The carbon of the carbonyl group in a derivative like 1,2,5-Thiadiazole-3-carbonyl chloride would be expected to appear at a significantly downfield chemical shift, often in the range of 160-180 ppm, characteristic of acyl chlorides.

| Compound/Derivative Type | Thiadiazole Ring Carbons (ppm) | Reference |

|---|---|---|

| 1,2,5-Thiadiazole | 151.6 | thieme-connect.de |

| 3,4-Disubstituted 1,2,5-Thiadiazoles | 130 - 160 | mdpi.com |

| 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-dioxides | 150 - 170 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for both the thiadiazole ring and the acyl chloride group. The 1,2,5-thiadiazole ring itself gives rise to several distinct bands. For example, in 3,4-dichloro-1,2,5-thiadiazole (B139948), C=N stretching vibrations are observed. researchgate.net In related dioxothiadiazole derivatives, two C=N stretching vibrations are typically found in the 1600–1550 cm⁻¹ range. mdpi.com

The most indicative feature for this compound would be the carbonyl (C=O) stretching band of the acyl chloride functional group. Acyl chlorides are known to exhibit a strong C=O absorption at a characteristically high frequency, typically in the range of 1770–1815 cm⁻¹. libretexts.orgreddit.com This high frequency is due to the electron-withdrawing effect of the chlorine atom. The presence of this band, along with the characteristic thiadiazole ring vibrations, would provide strong evidence for the compound's structure.

| Functional Group/Vibration | Typical Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch (in Dioxothiadiazoles) | 1600 - 1550 | mdpi.com |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | libretexts.orgreddit.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The parent 1,2,5-thiadiazole exhibits a maximum UV absorption (λmax) at 253 nm in methanol, which is attributed to a π→π* transition within the aromatic ring. thieme-connect.de For derivatives, the position and intensity of the absorption maxima can be significantly affected by the nature and position of substituents. For instance, simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides show an absorption maximum around 315 nm in acetonitrile (B52724). mdpi.com When the thiadiazole ring is fused to a larger aromatic system, the absorption spectra become more complex and can shift to longer wavelengths. mdpi.com For this compound, the carbonyl group conjugated with the thiadiazole ring would be expected to influence the electronic transitions, likely resulting in a shift of the λmax compared to the unsubstituted parent compound.

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 1,2,5-Thiadiazole | 253 | Methanol | thieme-connect.de |

| 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-dioxides | ~315 | Acetonitrile | mdpi.com |

| 3,4-Disubstituted 1,2,5-Thiadiazole 1,1-dioxides | 240 - 280 | Ethanol | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrometer, a molecule is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight. chemguide.co.uk

The fragmentation of thiadiazole derivatives often involves characteristic losses. For some 1,2,3-thiadiazole (B1210528) derivatives, the primary fragmentation process is the elimination of a nitrogen molecule (N₂). nih.govrsc.org While this compound is an isomer of 1,2,3-thiadiazoles, its fragmentation might follow different pathways. A likely fragmentation for this compound would involve the loss of the chlorine radical (Cl•) or the entire carbonyl chloride group (•COCl) from the molecular ion. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Studies on various 1,2,5-thiadiazole derivatives have confirmed the planarity of the five-membered ring. mdpi.commdpi.com

For example, the crystal structure of certain 5-arylimino-1,3,4-thiadiazole derivatives shows a nearly planar thiadiazole ring. mdpi.comnih.gov Similarly, structural analyses of 1,2,5-thiadiazole 1,1-dioxides have been extensively reported, providing detailed information on the geometry of the oxidized ring system. mdpi.com A single-crystal X-ray diffraction analysis of this compound would unambiguously confirm the connectivity of the atoms, the planarity of the thiadiazole ring, and the conformation of the carbonyl chloride substituent relative to the ring. Such data is crucial for understanding the molecule's steric and electronic properties.

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of synthesized compounds and for isolating them from reaction mixtures.

For 1,2,5-thiadiazole derivatives, reverse-phase HPLC (RP-HPLC) is a commonly used method. For example, 3-Chloro-4-morpholino-1,2,5-thiadiazole can be effectively analyzed using a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. This type of method is scalable and can be adapted for preparative separation to isolate impurities. The purity of various 1,2,5-thiadiazole products is often reported as >98.0% as determined by HPLC. tcichemicals.com A validated HPLC method would be essential for the quality control of this compound, ensuring its purity and identifying any potential byproducts or degradation products. thieme-connect.com

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

Traditional synthesis methods for heterocyclic compounds, including thiadiazoles, often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste. researchgate.netresearcher.life The synthesis of 1,2,5-thiadiazoles, for example, frequently involves reagents like sulfur monochloride or thionyl chloride. researchgate.netchemicalbook.com Future research must prioritize the development of green and sustainable synthetic routes for 1,2,5-thiadiazole-3-carbonyl chloride and its precursors.

Key areas of focus will include:

Alternative Reagents: Investigating less hazardous sulfur sources and chlorinating agents to replace conventional ones.

Catalytic Approaches: Developing catalytic systems, potentially using earth-abundant metals or metal-free catalysts, to improve efficiency and reduce waste. mdpi.com

Green Solvents: Shifting from volatile organic compounds to greener alternatives such as water, ionic liquids, or supercritical fluids. mdpi.comnih.gov

Energy-Efficient Methods: Exploring innovative techniques like microwave irradiation, ultrasonic-assisted synthesis, and mechanochemistry to reduce reaction times and energy consumption. researchgate.netresearcher.lifenih.govnanobioletters.com These methods have shown promise in the synthesis of other thiazole (B1198619) and thiadiazole derivatives, offering advantages in scalability and ease of purification. researchgate.netbepls.com

| Parameter | Conventional Methods | Potential Green Alternatives |

|---|---|---|

| Reagents | Thionyl chloride, Sulfur monochloride | Elemental sulfur with an oxidant, Benign chlorinating agents |

| Solvents | Dimethylformamide (DMF), Chlorinated solvents | Water, Ethanol, Ionic liquids, Supercritical CO2 |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication, Mechanochemistry |

| Catalysis | Often stoichiometric reagents | Heterogeneous catalysts, Biocatalysts (e.g., haloperoxidases), Metal-free catalysts mdpi.comacs.org |

| Byproducts | Significant hazardous waste | Minimal and/or recyclable waste (e.g., water) mdpi.com |

Exploration of Novel Derivatization Pathways and Chemoselectivity

This compound is a versatile intermediate due to the high reactivity of the acyl chloride group. Future research will undoubtedly focus on expanding its synthetic utility by exploring novel derivatization pathways and mastering chemoselectivity.

The acyl chloride moiety can be readily converted into a wide range of functional groups, including amides, esters, ketones, and other acyl derivatives, by reaction with appropriate nucleophiles. A significant research avenue involves the Curtius rearrangement of the corresponding 1,2,5-thiadiazole-3-carbonyl azide (B81097) (derived from the carbonyl chloride) to produce isocyanates, which are precursors to carbamates, ureas, and other valuable compounds. thieme-connect.de

A primary challenge and opportunity lie in achieving chemoselectivity. For substituted 1,2,5-thiadiazole (B1195012) precursors, it is crucial to develop reaction conditions that allow the carbonyl chloride group to react selectively without affecting other sensitive functional groups on the heterocyclic ring. Research into orthogonal protecting group strategies and catalyst-controlled transformations will be essential to unlock the full synthetic potential of this building block.

Integration into Advanced Functional Materials

The 1,2,5-thiadiazole ring is an efficient electron acceptor, making its derivatives promising candidates for use in organic electronics and other functional materials. isres.orgresearchgate.net The integration of the this compound unit into polymers and other macromolecules is a compelling direction for future materials science research.

Potential applications include:

Organic Electronics: The carbonyl chloride can serve as an anchor point to graft the electron-accepting thiadiazole unit onto conductive polymer backbones for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). rsc.org

Conducting Polymers: Polymerization of monomers containing the 1,2,5-thiadiazole moiety could lead to new classes of conducting materials with tailored electronic properties.

Sensors: The reactivity of the acyl chloride could be harnessed to immobilize the thiadiazole unit onto surfaces or nanoparticles, creating chemical sensors where binding events modulate the electronic or optical properties of the material.

Research will focus on synthesizing and characterizing these new materials, investigating how the 1,2,5-thiadiazole core influences properties such as charge transport, luminescence, and environmental stability. mdpi.comresearchgate.net

Interdisciplinary Applications in Chemical Biology and Catalysis

The established biological significance of various thiadiazole isomers provides a strong impetus for exploring the applications of 1,2,5-thiadiazole derivatives in chemical biology and catalysis. researchgate.netnih.govnih.gov The carbonyl chloride function is an ideal chemical handle for bioconjugation.

Future interdisciplinary research could pursue:

Chemical Probes: Attaching the 1,2,5-thiadiazole moiety to known biomolecules (peptides, nucleic acids, lipids) to probe biological systems. The thiadiazole ring can act as a unique spectroscopic tag or modulate the pharmacological activity of the parent molecule.

Enzyme Inhibitors: Designing and synthesizing novel enzyme inhibitors where the 1,2,5-thiadiazole core interacts with the active site and the rest of the molecule is elaborated from the carbonyl chloride to ensure specificity and potency.

Ligand Development for Catalysis: Incorporating the 1,2,5-thiadiazole unit into ligands for transition metal catalysis. The electronic properties of the heterocycle can tune the reactivity and selectivity of the metal center, potentially leading to novel catalysts for challenging organic transformations.

Synergistic Approaches Combining Synthetic and Computational Methods

The integration of computational chemistry with synthetic organic chemistry offers a powerful paradigm for accelerating research and development. ekb.egresearchgate.net For this compound, a synergistic approach will be invaluable for predicting properties and guiding experimental design.

| Computational Method | Application Area | Research Objective |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Spectroscopy | Predict reaction pathways, transition states, and chemoselectivity; Correlate calculated spectroscopic data (NMR, IR) with experimental results. nih.govnih.gov |